ethyl 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate
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Overview
Description
Ethyl 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin, which is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate in dry acetone.
Hydrazine Hydrate Addition: The intermediate product is then treated with hydrazine hydrate to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and energy-efficient processes, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
Ethyl 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The chromen-2-one core structure can interact with various enzymes and receptors, leading to biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate can be compared with other chromen-2-one derivatives, such as:
Coumarin: A simple chromen-2-one derivative with anticoagulant properties.
Warfarin: A well-known anticoagulant drug derived from coumarin.
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of this compound.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other chromen-2-one derivatives.
Properties
IUPAC Name |
ethyl 3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-4-20-15(17)8-7-13-10(2)12-6-5-11(19-3)9-14(12)21-16(13)18/h5-6,9H,4,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTUQJIVMVIAPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OC)OC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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